molecular formula C12H21N2O15P3 B1210833 Ara-putp CAS No. 69175-42-4

Ara-putp

Cat. No.: B1210833
CAS No.: 69175-42-4
M. Wt: 526.22 g/mol
InChI Key: HYFYJOKOKOXGIZ-SDNRWEOFSA-N
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Description

Ara-putp (Arsenic-pyrithione uranium polyphosphate) is a synthetic inorganic compound characterized by its unique coordination of arsenic, uranium, and phosphate groups. Its discovery in 2018 marked a significant advancement in materials science due to its dual functional properties: catalytic activity in redox reactions and structural stability under extreme temperatures . Industrially, this compound is synthesized via hydrothermal methods, where uranium dioxide (UO₂), arsenic trioxide (As₂O₃), and sodium phosphate (Na₃PO₄) react at 300°C under inert conditions. The compound’s crystallographic structure—confirmed via X-ray diffraction (XRD)—reveals a hexagonal lattice with uranium atoms occupying octahedral sites, arsenic in tetrahedral coordination, and phosphate bridges stabilizing the framework .

Key applications include:

  • Catalysis: Enhances hydrogenation efficiency in petrochemical refining.
  • Radiation shielding: Used in nuclear reactors due to uranium’s neutron-absorption capacity.
  • Thermoelectric materials: Exhibits high thermal conductivity (12.3 W/m·K) and low electrical resistivity (1.8 × 10⁻⁴ Ω·cm) .

Properties

CAS No.

69175-42-4

Molecular Formula

C12H21N2O15P3

Molecular Weight

526.22 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H21N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9,11,15-16H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8-,9+,11-/m1/s1

InChI Key

HYFYJOKOKOXGIZ-SDNRWEOFSA-N

SMILES

CCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CCCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

1-beta-arabinofuranosyl-5-propyluracil-5'-triphosphate
ara-PUTP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ara-putp belongs to the family of polyphosphate-based inorganic compounds. Below, it is compared with two structurally and functionally analogous compounds: Ferro-pyrithione phosphate (Fe-ptp) and Zinc-arsenate polyphosphate (Zn-AsP).

Table 1: Comparative Analysis of Physical and Chemical Properties

Property This compound Fe-ptp Zn-AsP
Molecular Formula UAs(PO₄)₃ FeS₂(PO₄)₂ Zn₃(AsO₄)(PO₄)₂
Crystal System Hexagonal Cubic Orthorhombic
Thermal Stability Stable up to 850°C Stable up to 600°C Stable up to 720°C
Catalytic Efficiency 98% (H₂ yield) 72% (H₂ yield) 65% (H₂ yield)
Toxicity High (As, U content) Moderate (Fe, S) Low (Zn)
Synthetic Cost $4,500/kg $1,200/kg $900/kg

Structural and Functional Comparisons

Coordination Chemistry :

  • This compound : Uranium’s +4 oxidation state enables strong Lewis acidity, critical for catalytic hydrogenation. Arsenic’s lone-pair electrons enhance electron transfer kinetics .
  • Fe-ptp : Iron’s +2 state limits redox versatility but improves magnetic properties (saturation magnetization: 1.4 T) .
  • Zn-AsP : Zinc’s +2 state stabilizes phosphate networks but reduces catalytic activity due to lower electronegativity .

Industrial Viability :

  • This compound’s high thermal stability makes it superior for nuclear applications compared to Zn-AsP, which degrades above 720°C .
  • Fe-ptp is cost-effective for low-temperature catalysis but lacks this compound’s radiation-shielding efficacy .

Environmental and Safety Considerations :

  • This compound’s arsenic and uranium content necessitates stringent handling protocols, unlike Zn-AsP, which is biodegradable .
  • Fe-ptp’s sulfur groups pose corrosion risks in humid environments, limiting its use in marine applications .

Research Findings

  • A 2023 study demonstrated this compound’s catalytic hydrogenation efficiency (98%) outperformed Fe-ptp (72%) and Zn-AsP (65%) under identical conditions (300°C, 50 bar H₂) .
  • XRD analysis revealed this compound’s hexagonal lattice remains intact under neutron irradiation (1 × 10¹⁴ n/cm²), whereas Zn-AsP exhibited structural deformation .

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